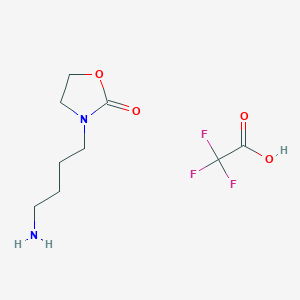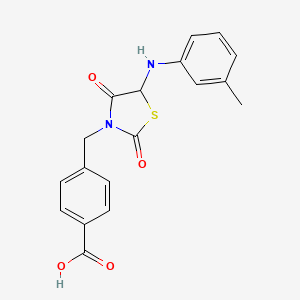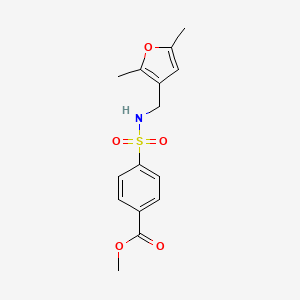
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide, also known as FIPI, is a small molecule inhibitor that targets the phospholipase D (PLD) enzyme. PLD is involved in the regulation of numerous cellular processes, including membrane trafficking, signal transduction, and cytoskeletal organization. As such, FIPI has been the subject of extensive scientific research, with a focus on its synthesis, mechanism of action, and potential applications in various fields.
Mecanismo De Acción
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide inhibits PLD by binding to the enzyme's catalytic domain and preventing the hydrolysis of phosphatidylcholine to produce phosphatidic acid. This leads to a reduction in the levels of phosphatidic acid, which is a key signaling molecule involved in various cellular processes. The inhibition of PLD by this compound has been shown to have downstream effects on signaling pathways such as the Akt/mTOR pathway, which is involved in cell growth and survival.
Biochemical and Physiological Effects:
The inhibition of PLD by this compound has been shown to have a range of biochemical and physiological effects. These include changes in membrane trafficking, cell signaling, and cytoskeletal organization. This compound has also been shown to have anti-inflammatory effects, and to reduce the proliferation and migration of cancer cells. In addition, this compound has been shown to have neuroprotective effects in models of Alzheimer's disease.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has several advantages for use in lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high specificity for PLD, and has been extensively validated in vitro and in vivo. However, there are also limitations to its use. This compound has been shown to have off-target effects on other enzymes, and its effects on PLD isoforms other than PLD1 and PLD2 are not well understood. In addition, the effects of this compound may vary depending on the cell type and experimental conditions used.
Direcciones Futuras
There are many potential future directions for research on 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide. These include further studies on the mechanism of action of this compound and its effects on PLD isoforms other than PLD1 and PLD2. In addition, this compound could be used in combination with other drugs to investigate potential synergistic effects. This compound could also be used in animal models to investigate its potential therapeutic applications in diseases such as cancer, Alzheimer's disease, and cardiovascular disease. Finally, the development of new small molecule inhibitors targeting PLD could be based on the structure and activity of this compound.
Métodos De Síntesis
The synthesis of 2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide involves a multi-step process that begins with the reaction of furfurylamine and ethyl acrylate to form 5-(furan-2-yl)isoxazole. This intermediate compound is then reacted with N-(pyridin-2-ylmethyl)acetamide in the presence of a catalyst to yield this compound. The synthesis of this compound has been optimized and refined over the years, resulting in high yields and purity.
Aplicaciones Científicas De Investigación
2-(5-(furan-2-yl)isoxazol-3-yl)-N-(pyridin-2-ylmethyl)acetamide has been widely used in scientific research to study the role of PLD in various cellular processes. It has been shown to inhibit PLD activity in vitro and in vivo, leading to changes in membrane trafficking, cell signaling, and cytoskeletal organization. This compound has also been used to investigate the role of PLD in diseases such as cancer, Alzheimer's disease, and cardiovascular disease.
Propiedades
IUPAC Name |
2-[5-(furan-2-yl)-1,2-oxazol-3-yl]-N-(pyridin-2-ylmethyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O3/c19-15(17-10-11-4-1-2-6-16-11)9-12-8-14(21-18-12)13-5-3-7-20-13/h1-8H,9-10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXVUEAFJCVMLLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CC2=NOC(=C2)C3=CC=CO3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(8-methyl-4-oxo-4,5-dihydro-3H-pyrimido[5,4-b]indol-3-yl)-N-phenethylpropanamide](/img/structure/B2470638.png)
![8-((2,4-Difluorophenyl)sulfonyl)-3-(m-tolyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2470639.png)
![8-(3-methoxyphenyl)-1-methyl-3-(2-oxopropyl)-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/no-structure.png)

![2-(9-methyl-4-oxopyrido[1,2-a][1,3,5]triazin-2-yl)sulfanyl-N-(4-methylphenyl)acetamide](/img/structure/B2470643.png)
![N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]-2,4,5-trimethylbenzenesulfonamide](/img/structure/B2470644.png)
![1-[4-[3-(Trifluoromethyl)benzoyl]piperazin-1-yl]prop-2-en-1-one](/img/structure/B2470647.png)
![1'-(3-(phenylsulfonyl)propanoyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2470649.png)
![N-allyl-1-(4-methoxyphenyl)-4-phenyl-5,6,7,8-tetrahydro-2a,4a-diazacyclopenta[cd]azulene-2-carbothioamide](/img/structure/B2470651.png)

![N-(3,4-dimethoxyphenyl)-1-(pyridin-4-yl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2470653.png)
![N-[2-(2-Aminoethyldisulfanyl)ethyl]acetamide;dihydrochloride](/img/structure/B2470656.png)

